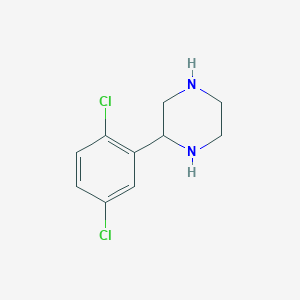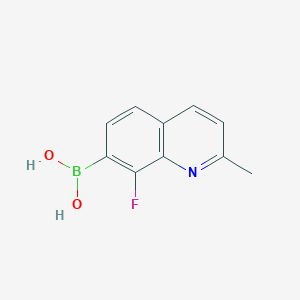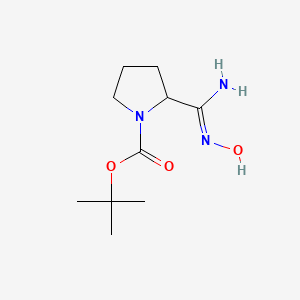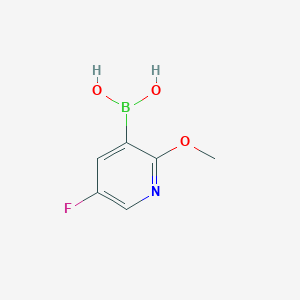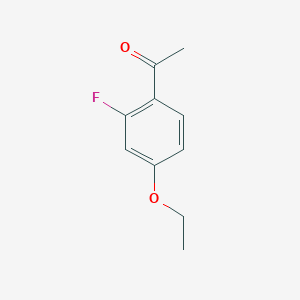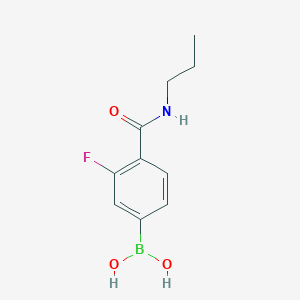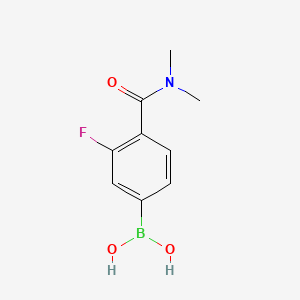
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid
描述
4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a boronic acid derivative with the empirical formula C9H12BNO3 and a molecular weight of 193.01 . It is typically used as a reagent in laboratory chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid consists of a phenyl ring substituted with a dimethylcarbamoyl group and a boronic acid group . The compound’s SMILES string is CN©C(=O)c1ccc(cc1)B(O)O .Chemical Reactions Analysis
Boronic acids, including 4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between the boronic acid and an organic halide .Physical And Chemical Properties Analysis
4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid is a solid with a melting point of 141-145 °C . It is recommended to be stored at 2-8°C in a well-ventilated place .科学研究应用
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Amino-3-fluorophenyl boronic acid derivatives, similar to (4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid, have been synthesized from bromo-fluoroanilines. These compounds exhibit a low pKa value, making them suitable for creating glucose sensing materials that operate at physiological pH. This indicates their potential in biomedical applications (Das et al., 2003).
Fluorescence and Sensing Applications
- Fluorescence Properties for Saccharides : Stilbene derivatives containing boronic acid groups, closely related to the queried compound, display significant solvent-polarity dependence and charge transfer states. This property is harnessed for developing ratiometric fluorescent probes for glucose and other saccharides (Dicesare & Lakowicz, 2001).
- Fluorescence Quenching Studies : Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols provide insights into the photophysical properties of these compounds, which is crucial for their applications in sensing technologies (Geethanjali et al., 2015).
Material Science and Chemistry
- Cyclic Boron Esterification : Aryl boronic acids, when cyclic-esterified with appropriate dihydric alcohols, can be transformed into phosphorescent and mechanoluminescent materials, opening avenues in material science (Zhang et al., 2018).
- Fluorescent Labeling in HPLC : Boronic acid derivatives, including phenylboronic acid, are used as fluorescent labeling reagents for diol compounds in high-performance liquid chromatography (HPLC), underscoring their analytical utility (Terado et al., 2000).
Biomedical Applications
- Boronic Acid–Diol Complexation : The ability of boronic acids to bind with biologically relevant diols like saccharides and peptidoglycans highlights their potential in biomaterials, particularly in dynamic covalent and responsive hydrogels (Brooks et al., 2018).
Sensing and Detection
- Boronic Acids in Sensing Applications : Boronic acids, due to their interactions with diols and Lewis bases, are crucial in various sensing applications, including biological labeling and development of therapeutics (Lacina et al., 2014).
- Bacterial Recognition : Boronic acid-based fluorescent sensors have been used for the rapid recognition of bacteria, demonstrating their utility in microbiological applications (Amin & Elfeky, 2013).
安全和危害
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
[4-(dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZPQOGKDGNRHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660194 | |
| Record name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-13-1 | |
| Record name | [4-(Dimethylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



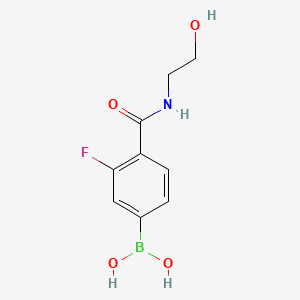
![Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride](/img/structure/B1387952.png)
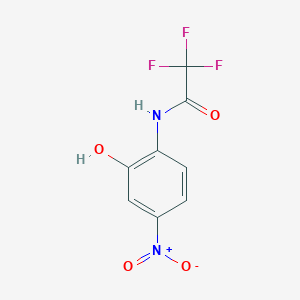
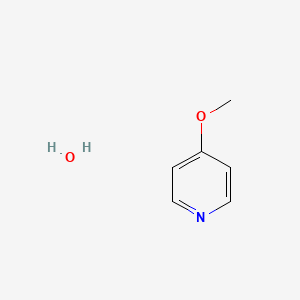
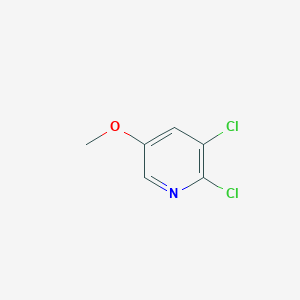
![1-[4-Fluoro-2-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387958.png)
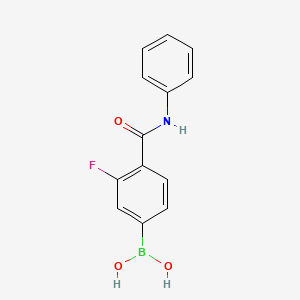
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B1387961.png)
